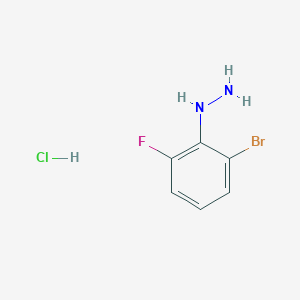

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-bromo-6-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRQPOGSUUNCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382447 | |

| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049729-31-8 | |

| Record name | (2-bromo-6-fluorophenyl)hydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative of interest in synthetic organic chemistry and drug discovery. Its utility as a building block in the synthesis of novel heterocyclic compounds and potential pharmaceutical agents necessitates a thorough understanding of its physical and chemical properties. This technical guide provides a summary of the available physicochemical data for this compound, presented in a clear and accessible format for researchers and drug development professionals.

Core Physical Properties

A summary of the key physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1049729-31-8 |

| Molecular Formula | C₆H₇BrClFN₂ |

| Molecular Weight | 241.49 g/mol |

| Appearance | Off-white solid[1] |

| Melting Point | 176-179 °C[1] |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8 °C[1] |

Experimental Protocols

General Experimental Workflow for Physicochemical Characterization

References

An In-depth Technical Guide to (2-Bromo-6-fluorophenyl)hydrazine hydrochloride: A Key Building Block for Targeted Protein Degradation

CAS Number: 1049729-31-8

This technical guide provides a comprehensive overview of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a crucial building block for researchers and scientists in the field of drug development, particularly in the burgeoning area of targeted protein degradation. This document details its chemical and physical properties, provides a plausible synthetic route with experimental protocols, and explores its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a substituted phenylhydrazine derivative that serves as a valuable intermediate in organic synthesis. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1049729-31-8 | [1] |

| Molecular Formula | C₆H₇BrClFN₂ | [1] |

| Molecular Weight | 241.49 g/mol | [1] |

| Appearance | Off-white solid | Biosynce |

| Purity | ≥97% | [2] |

| Melting Point | 176-179 °C | Biosynce |

| Storage Conditions | Inert atmosphere, 2-8 °C | Biosynce |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following experimental protocols are based on established methods for the synthesis of analogous compounds.

Diagram: Synthetic Workflow

References

(2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern offers a versatile scaffold for the synthesis of a variety of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its applications in medicinal chemistry, including its role as a precursor to molecules targeting specific biological signaling pathways.

Chemical and Physical Properties

This compound is a fine chemical intermediate with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol .[1][2] It is typically available as a light-yellow to yellow powder or crystalline solid with a purity of 97% or higher.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrClFN₂ | [2] |

| Molecular Weight | 241.49 g/mol | [1][2] |

| CAS Number | 1049729-31-8 | [1][2] |

| Appearance | Light-yellow to yellow powder or crystals | [4] |

| Purity | ≥97% | [3] |

| Storage Conditions | Refrigerator | [4] |

Chemical Structure:

While a definitive, experimentally determined crystal structure image for this compound was not found in the public domain, its chemical structure can be confidently inferred from its IUPAC name.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-6-fluoroaniline. The general methodology involves a diazotization reaction followed by a reduction of the resulting diazonium salt.

General Synthetic Pathway

The synthesis commences with the diazotization of 2-bromo-6-fluoroaniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. The final step involves the formation of the hydrochloride salt.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is adapted from established procedures for the synthesis of similar phenylhydrazine hydrochlorides. Researchers should exercise caution and optimize conditions as necessary for this specific substrate.

Step 1: Diazotization of 2-Bromo-6-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-bromo-6-fluoroaniline (1 equivalent) in concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

-

Cool this reducing solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

Step 3: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those containing indole and other heterocyclic scaffolds. Hydrazine derivatives, in general, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, antidepressant, anti-inflammatory, and anticancer properties.[5][6]

Precursor for Bioactive Compounds

The primary utility of this compound lies in its application in the Fischer indole synthesis and related cyclization reactions to form substituted indoles and other N-heterocycles. These scaffolds are prevalent in many approved drugs and clinical candidates. The bromo and fluoro substituents on the phenyl ring can modulate the electronic properties and lipophilicity of the final molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

Role in Signaling Pathways

While direct studies on the role of this compound in specific signaling pathways are not extensively documented, its derivatives have been implicated in various biological processes. The hydrazine moiety itself can interact with and inhibit enzymes by forming covalent bonds with their active sites.[7] Furthermore, hydrazine derivatives can undergo metabolic activation to form reactive species that may modulate cellular signaling through various mechanisms, including the generation of free radicals.[8] Compounds synthesized from phenylhydrazine precursors have been shown to act as anticancer agents, suggesting their potential to interfere with cancer-related signaling pathways.[9]

Caption: Role of this compound in drug discovery.

Spectroscopic Data

Safety and Handling

This compound is considered to be a hazardous substance. It may be harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its synthesis from 2-bromo-6-fluoroaniline is a well-established chemical transformation. The strategic incorporation of this building block in drug discovery programs can lead to the development of novel drug candidates targeting a range of diseases. Due to the limited availability of public spectroscopic data, thorough in-house characterization is essential for researchers working with this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. biosynce.com [biosynce.com]

- 4. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | 60481-35-8 [sigmaaldrich.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]

- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 10. PubChemLite - (2-bromo-3-fluorophenyl)hydrazine hydrochloride (C6H6BrFN2) [pubchemlite.lcsb.uni.lu]

(2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a key intermediate in synthetic organic chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use, and includes relevant safety information. The structured presentation of data and methodologies is intended to support researchers in its effective application.

Chemical Structure and Properties

This compound is a substituted phenylhydrazine derivative. The presence of both bromine and fluorine atoms on the phenyl ring significantly influences its reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1049729-31-8 | [1] |

| Molecular Formula | C₆H₇BrClFN₂ | [1][2] |

| Molecular Weight | 241.49 g/mol | [1][2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 176-179 °C | [2] |

| Purity | ≥97% | [1][2] |

| Solubility | No data available | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8 °C | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals in the aromatic region (approx. 6.8-7.5 ppm) and signals for the hydrazine protons. |

| ¹³C NMR | Expected signals for the six aromatic carbons, with chemical shifts influenced by the bromo and fluoro substituents. |

| Mass Spectrometry (MS) | Expected molecular ion peaks corresponding to the free base (m/z ≈ 204/206 for Br isotopes) and fragments. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-Br/C-F stretching. |

Synthesis Protocol

The synthesis of this compound typically proceeds via a two-step process starting from 2-bromo-6-fluoroaniline. The general methodology involves diazotization of the aniline followed by reduction of the resulting diazonium salt to the corresponding hydrazine, and subsequent formation of the hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-Bromo-6-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-bromo-6-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise to the aniline suspension while maintaining the temperature between 0 °C and 5 °C.

-

Stir the reaction mixture vigorously for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger reaction vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water, and cool it to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, continue stirring the mixture at a low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Isolation and Purification of the Hydrochloride Salt

-

The resulting precipitate of this compound is collected by vacuum filtration.

-

Wash the crude product with a small amount of cold water or a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) can be performed.

-

Dry the purified white to off-white solid product under vacuum.

Figure 1. Synthetic workflow for this compound.

Application in Fischer Indole Synthesis

This compound is a key precursor for the synthesis of substituted indoles via the Fischer indole synthesis.[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or ketone. The resulting 7-bromo-5-fluoroindoles are important scaffolds in medicinal chemistry.

Experimental Protocol: Fischer Indole Synthesis of a 7-Bromo-5-fluoroindole Derivative

-

In a round-bottom flask, combine this compound (1.0 eq) and a suitable ketone or aldehyde (1.0-1.2 eq) in a solvent such as ethanol, glacial acetic acid, or toluene.

-

Add a catalytic amount of a Brønsted acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) to the mixture.[4]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the solvent is acidic, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-5-fluoroindole derivative.

Figure 2. Logical workflow of the Fischer Indole Synthesis.

Analytical Methods

The characterization and purity assessment of this compound and its reaction products are typically performed using standard analytical techniques.

Table 3: Recommended Analytical Techniques

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing the purity of the product. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and separation of complex mixtures. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and intermediates. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Users should consult the full Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a versatile reagent for the synthesis of fluorinated and brominated indole derivatives, which are of significant interest in pharmaceutical and materials science research. This guide provides essential information to facilitate its use in the laboratory. Due to the limited availability of public spectroscopic data for this specific compound, researchers are strongly encouraged to perform their own analytical characterization to confirm its identity and purity before use.

References

Synthesis of (2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical principles and draws from detailed protocols for structurally similar compounds. This document provides a comprehensive overview of the synthesis, including experimental procedures, quantitative data, and workflow diagrams to facilitate its application in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, o-fluoroaniline. The overall pathway involves the synthesis of the key intermediate, 2-bromo-6-fluoroaniline, followed by its conversion to the target hydrazine hydrochloride salt.

The logical flow of the synthesis is depicted in the diagram below.

Caption: Overall synthesis pathway for this compound.

Synthesis of the Intermediate: 2-Bromo-6-fluoroaniline

The initial step involves the synthesis of 2-bromo-6-fluoroaniline from o-fluoroaniline. This process typically involves a protection-bromination-deprotection sequence to ensure regioselectivity. A representative procedure is outlined below, with quantitative data adapted from analogous syntheses.

Experimental Protocol for 2-Bromo-6-fluoroaniline Synthesis

A multi-step procedure is employed to synthesize 2-bromo-6-fluoroaniline from o-fluoroaniline. This involves the protection of the amino group, followed by bromination and subsequent deprotection.

Step 1: Protection of the Amino Group (Acetylation)

-

o-Fluoroaniline is dissolved in a suitable solvent such as dichloromethane.

-

A base, for instance, triethylamine, is added to the solution.

-

The mixture is cooled to 0-5 °C.

-

Acetyl chloride is added dropwise while maintaining the temperature below 20 °C.

-

The reaction is stirred at room temperature for 1-2 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Water is added, and the organic layer is separated, washed with saturated saline, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the acetylated intermediate.

Step 2: Bromination

-

The acetylated intermediate is dissolved in an aqueous hydrobromic acid solution.

-

The solution is heated to 70-75 °C.

-

A solution of hydrogen peroxide (e.g., 20%) is added slowly.

-

The reaction is stirred at 70-75 °C for 5-8 hours and monitored by TLC.

-

After completion, the mixture is cooled to 10-20 °C, and the solid product is collected by filtration and dried.

Step 3: Deprotection (Hydrolysis)

-

The brominated intermediate is added to an 80% sulfuric acid solution.

-

The mixture is heated to 160 °C and stirred for 3-5 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into crushed ice.

-

The aqueous phase is extracted with dichloromethane.

-

The combined organic layers are distilled to remove the solvent, followed by reduced pressure distillation to afford 2-bromo-6-fluoroaniline.

Quantitative Data for 2-Bromo-6-fluoroaniline Synthesis

The following table summarizes the typical yields and purity for each step of the 2-bromo-6-fluoroaniline synthesis, based on data from analogous procedures.

| Step | Product | Yield (%) | Purity (%) |

| 1 | N-(2-fluorophenyl)acetamide | >95 | >98 |

| 2 | N-(2-bromo-6-fluorophenyl)acetamide | ~70-80 | >98 |

| 3 | 2-Bromo-6-fluoroaniline | ~75-85 | >99 |

Synthesis of this compound

The final stage of the synthesis involves the conversion of 2-bromo-6-fluoroaniline to the target compound via a two-step, one-pot reaction: diazotization followed by reduction. The following protocol is adapted from a detailed procedure for the synthesis of the closely related 2-bromophenylhydrazine hydrochloride.

Experimental Protocol

The conversion of 2-bromo-6-fluoroaniline to its hydrazine hydrochloride salt is a well-established two-step process.

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Diazotization

-

In a reaction vessel, place 2-bromo-6-fluoroaniline and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C using an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature is maintained between 0-5 °C.

-

Continue stirring the mixture at this temperature for 1-1.5 hours to form the diazonium salt solution.

Step 2: Reduction and Salt Formation

-

In a separate vessel, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to below 10 °C.

-

Slowly add the previously prepared diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for an additional 2-3 hours at a temperature between 10-20 °C.

-

The resulting precipitate, this compound, is collected by filtration.

-

The crude product is washed with a cold solvent, such as acetone, and then dried under vacuum.

Quantitative Data

The following table presents the expected quantitative data for the synthesis of this compound, based on the reported synthesis of 2-bromophenylhydrazine hydrochloride.

| Reactant | Molar Ratio (vs. Aniline) | Product | Yield (%) | Purity (%) | Melting Point (°C) |

| 2-Bromo-6-fluoroaniline | 1.0 | This compound | ~80-90 | >97 | 176-179[1] |

| Sodium Nitrite | 1.0-1.1 | ||||

| Tin(II) Chloride Dihydrate | 2.0-2.5 |

Safety Considerations

-

Toxicity: this compound may be toxic if inhaled, ingested, or in contact with skin.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Starting Materials for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway to obtain (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary starting material, the synthetic route, and provides adaptable experimental protocols based on established chemical literature.

Primary Starting Material: 2-Bromo-6-fluoroaniline

The synthesis of this compound commences with the starting material, 2-bromo-6-fluoroaniline. This substituted aniline is the foundational building block upon which the hydrazine functionality is installed.

Table 1: Properties of the Starting Material: 2-Bromo-6-fluoroaniline

| Property | Value |

| CAS Number | 65896-11-9 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| Appearance | Colorless to light orange or yellow clear liquid |

| Purity | Typically >98.0% (GC) |

Synthetic Pathway Overview

The transformation of 2-bromo-6-fluoroaniline to this compound is a well-established multi-step synthesis common for the preparation of aryl hydrazines. The overall process can be summarized in the following key stages:

-

Diazotization: The primary amine group of 2-bromo-6-fluoroaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed for this step.

-

Salt Formation: The synthesized (2-Bromo-6-fluorophenyl)hydrazine free base is subsequently treated with hydrochloric acid to yield the stable hydrochloride salt.

Below is a DOT script representation of the synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following experimental protocols are adapted from methodologies reported for the synthesis of structurally similar compounds, such as 2-bromophenylhydrazine hydrochloride, and serve as a detailed guide.[1][2][3] Researchers should conduct their own optimization and safety assessments.

Diazotization of 2-Bromo-6-fluoroaniline

This procedure details the formation of the diazonium salt intermediate.

Table 2: Experimental Protocol for Diazotization

| Parameter | Description |

| Reagents | 2-Bromo-6-fluoroaniline, Concentrated Hydrochloric Acid (37%), Sodium Nitrite, Water |

| Equipment | Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel |

| Procedure | 1. Charge the reaction vessel with 2-bromo-6-fluoroaniline and concentrated hydrochloric acid. A typical molar ratio is 1:3 to 1:4 of aniline to HCl. 2. Cool the mixture to 0-5 °C with constant stirring. 3. Prepare a solution of sodium nitrite in water. A slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) is commonly used. 4. Slowly add the sodium nitrite solution to the aniline-acid mixture, maintaining the internal temperature between 0-5 °C. 5. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 to 1.5 hours to ensure complete diazotization.[1] The resulting solution containing the 2-bromo-6-fluorobenzenediazonium chloride is used directly in the next step. |

| Safety | Diazonium salts can be explosive when isolated and dry. It is crucial to keep the reaction mixture cold and use the solution directly without attempting to isolate the diazonium salt. |

Reduction of the Diazonium Salt

This section describes two common methods for the reduction of the diazonium salt to the corresponding hydrazine.

Method A: Reduction with Zinc and Hydrochloric Acid [1]

Table 3: Experimental Protocol for Reduction with Zinc/HCl

| Parameter | Description |

| Reagents | 2-Bromo-6-fluorobenzenediazonium chloride solution (from previous step), Zinc powder, Concentrated Hydrochloric Acid |

| Equipment | Reaction vessel with stirring and cooling capabilities |

| Procedure | 1. To the cold diazonium salt solution, add additional concentrated hydrochloric acid. 2. Portion-wise, add zinc powder while maintaining the reaction temperature between 15-20 °C. The reaction is exothermic and requires careful monitoring and cooling. 3. After the addition of zinc is complete, stir the mixture for several hours until the reaction is complete (monitored by TLC or HPLC). 4. Upon completion, the reaction mixture is typically filtered to remove any unreacted zinc and other solids. The resulting filtrate contains the crude (2-Bromo-6-fluorophenyl)hydrazine. |

Method B: Reduction with Sodium Pyrosulfite [2][3]

Table 4: Experimental Protocol for Reduction with Sodium Pyrosulfite

| Parameter | Description |

| Reagents | 2-Bromo-6-fluorobenzenediazonium chloride solution (from previous step), Sodium Pyrosulfite, Sodium Hydroxide, Water, Concentrated Hydrochloric Acid |

| Equipment | Reaction vessel with stirring and heating capabilities |

| Procedure | 1. In a separate vessel, prepare a solution of sodium pyrosulfite and sodium hydroxide in water and cool it to approximately 15 °C.[2][3] 2. Slowly add the cold diazonium salt solution to the sodium pyrosulfite solution, maintaining the pH between 7-9 and the temperature between 10-35 °C.[2] 3. After the addition, allow the reaction to proceed for about 30 minutes.[2] 4. Heat the reaction mixture to around 80 °C and then acidify with concentrated hydrochloric acid. Continue heating to 97-100 °C for approximately 30 minutes to complete the hydrolysis.[2] 5. The mixture can be treated with activated carbon for decolorization, followed by filtration. The filtrate contains the crude (2-Bromo-6-fluorophenyl)hydrazine.[2] |

Purification and Salt Formation

The final step involves the purification of the crude hydrazine and its conversion to the stable hydrochloride salt.

Table 5: Experimental Protocol for Purification and Salt Formation

| Parameter | Description |

| Reagents | Crude (2-Bromo-6-fluorophenyl)hydrazine, Concentrated Hydrochloric Acid, Acetone |

| Equipment | Crystallization vessel, filtration apparatus |

| Procedure | 1. The crude (2-Bromo-6-fluorophenyl)hydrazine (which may be in an acidic aqueous solution or extracted into an organic solvent and concentrated) is dissolved in an appropriate solvent, such as an alcohol or ether. 2. Concentrated hydrochloric acid is added to the solution. 3. The mixture is stirred, often with gentle heating (e.g., 60-70 °C), to promote crystallization of the hydrochloride salt.[1] 4. The mixture is then cooled to a lower temperature (e.g., 20 °C or below) to maximize precipitation.[1] 5. The precipitated this compound is collected by filtration. 6. The filter cake is washed with a suitable solvent, such as acetone, to remove impurities.[1] 7. The final product is dried under vacuum to yield this compound as a solid. |

| Expected Yield & Purity | Yields for similar syntheses are reported to be in the range of 38% or higher, with purities exceeding 99% as determined by HPLC.[1] |

Quantitative Data Summary

The following table summarizes the key quantitative parameters derived from analogous synthetic procedures. These values should be considered as a reference for the synthesis of this compound.

Table 6: Summary of Quantitative Data for Analogous Phenylhydrazine Synthesis

| Parameter | Value | Reference |

| Aniline to HCl Molar Ratio (Diazotization) | 1 : 3 (g/mL) | [1] |

| Aniline to Sodium Nitrite Weight Ratio | 11 : 5 | [1] |

| Diazotization Temperature | 0 - 5 °C | [1] |

| Diazotization Time | 1 - 1.5 hours | [1] |

| Reduction Temperature (Zn/HCl) | 15 - 20 °C | [1] |

| Reduction Temperature (Na₂S₂O₅) | 10 - 35 °C | [2] |

| Salification Temperature | 60 - 70 °C | [1] |

| Final Product Purity | ≥ 99% | [1] |

| Overall Yield | ≥ 38% | [1] |

Conclusion

The synthesis of this compound is a robust process that relies on the key starting material, 2-bromo-6-fluoroaniline. The well-defined steps of diazotization, reduction, and salt formation allow for the efficient production of this valuable pharmaceutical intermediate. The provided experimental guidelines, based on established literature for similar compounds, offer a solid foundation for researchers and drug development professionals to produce this target molecule with high purity. As with all chemical syntheses, appropriate safety precautions and process optimization are essential for successful and safe execution.

References

- 1. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 2. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 3. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]

In-Depth Technical Safety Guide: (2-Bromo-6-fluorophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for (2-Bromo-6-fluorophenyl)hydrazine hydrochloride (CAS No. 1049729-31-8), a compound utilized in organic synthesis, particularly for pharmaceuticals, dyes, and pesticides.[1] The following sections summarize its known properties, hazards, and handling procedures to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] While comprehensive physical data is limited in publicly available safety data sheets, the following information has been compiled.

| Property | Value | Source |

| CAS Number | 1049729-31-8 | Aaron Chemicals, Key Organics |

| Molecular Formula | C₆H₇BrClFN₂ | Aaron Chemicals, Synthonix, Inc. |

| Molecular Weight | 241.49 g/mol | Aaron Chemicals, Sunway Pharm Ltd |

| Melting Point | 176-179 °C | Biosynth |

| Appearance | Not specified | - |

| Purity | >97% | Biosynth |

Toxicological Information

Detailed quantitative toxicological studies for this compound are not available in the reviewed safety data sheets. The primary hazards are related to irritation and potential harm upon direct contact or inhalation.[1]

| Hazard Category | Description | Precautionary Statements |

| Acute Oral Toxicity | May be harmful if swallowed. | Wash mouth with water if ingested. Seek medical attention. |

| Acute Dermal Toxicity | May be harmful in contact with skin. | Wash off with soap and plenty of water. |

| Acute Inhalation Toxicity | May be harmful if inhaled. | Move person into fresh air. |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. |

| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. |

Hazard Identification and Classification

The compound is classified as hazardous. The following table summarizes the hazard statements and pictograms as found in supplier safety data sheets.

| GHS Classification | Hazard Statements | Pictogram | Signal Word |

| Skin Irritant (Category 2) | H315: Causes skin irritation | Warning | |

| Eye Irritant (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical properties of this compound are not provided in the publicly available Safety Data Sheets. The information presented is based on standardized GHS classification guidelines.

Safety and Handling

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

| Aspect | Recommendation |

| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood. |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |

| Hygiene | Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2] Recommended storage is under an inert gas.[1] |

First Aid Measures

The following are the recommended first aid procedures in case of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Fire Fighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Accidental Release | Ensure adequate ventilation. Avoid dust formation. Sweep up and shovel into a suitable container for disposal. |

Logical Flow of Safety Information

The following diagram illustrates the logical relationship between the identification of the chemical and the subsequent safety procedures.

Caption: Logical workflow from chemical identification to safety procedures.

References

An In-Depth Technical Guide to (2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: Handling, Storage, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and principal synthetic applications of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride. This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical research.

Compound Identification and Properties

This compound is a substituted phenylhydrazine derivative. The presence of both a bromine and a fluorine atom on the phenyl ring influences its reactivity and the properties of its downstream products.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1049729-31-8 | N/A |

| Molecular Formula | C₆H₇BrClFN₂ | N/A |

| Molecular Weight | 241.49 g/mol | N/A |

| Appearance | Off-white to light-yellow or beige powder/crystals | N/A |

| Melting Point | 176-179 °C | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Refrigerator (2-8 °C), under inert gas (Nitrogen or Argon) | [1] |

Safe Handling and Storage Protocols

Due to its potential hazards, strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | To prevent eye contact with the powder, which can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact, which can cause skin irritation. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | To avoid inhalation of the powder, which may cause respiratory tract irritation. |

Storage and Incompatibility

Proper storage is crucial to maintain the stability and integrity of this compound.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Incompatible Materials : Avoid contact with strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Synthetic Applications: The Fischer Indole Synthesis

This compound is a key building block for the synthesis of substituted indoles via the Fischer indole synthesis.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the condensation of a phenylhydrazine with an aldehyde or a ketone.[2]

General Experimental Protocol for Fischer Indole Synthesis

Step 1: Formation of the Phenylhydrazone

-

Dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction and formation of the phenylhydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Acid-Catalyzed Cyclization

-

Once the phenylhydrazone formation is complete, an acid catalyst is added. Common catalysts include Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride).[2]

-

The reaction mixture is heated to induce the cyclization and subsequent elimination of ammonia to form the indole ring. The reaction temperature and time will vary depending on the substrates and the catalyst used.

-

Upon completion, the reaction is cooled to room temperature and worked up. This typically involves quenching the reaction with water or a basic solution, followed by extraction of the product with an organic solvent.

-

The crude product is then purified using techniques such as column chromatography or recrystallization.

Biological Significance of Derivatives

While specific biological activities and signaling pathway modulation for derivatives of this compound are not detailed in the available literature, the broader class of hydrazone and indole derivatives are known to possess a wide range of pharmacological properties.

Hydrazone derivatives have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3]

Indole scaffolds are a common feature in many biologically active compounds and approved drugs. Derivatives of indoles have been investigated for their potential as:

-

Anticancer agents : By targeting various cellular processes, including cell proliferation and angiogenesis.[4][5]

-

Antimicrobial agents : Showing efficacy against a range of bacterial and fungal pathogens.

-

Enzyme inhibitors : For example, as inhibitors of α-glucosidase with potential antidiabetic activity.[6]

The synthesis of novel indole derivatives from this compound offers a promising avenue for the discovery of new therapeutic agents. The bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly for accessing novel substituted indoles. Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the quality of the compound. The derivatives of this compound hold potential for the development of new therapeutic agents, and further research into their specific biological activities and mechanisms of action is warranted. Researchers are encouraged to consult the relevant Safety Data Sheets (SDS) for the most current and comprehensive safety information before use.

References

- 1. biosynce.com [biosynce.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-6-fluorophenyl)hydrazine hydrochloride is a chemical compound with the CAS number 1049729-31-8.[1][2] It is recognized as an intermediate in organic synthesis, particularly in the creation of pharmaceuticals, pesticides, and dyes.[1] This technical guide addresses a critical physicochemical property for drug development and chemical synthesis: the solubility of this compound in various organic solvents. The solubility of a compound is a crucial parameter that influences its bioavailability, formulation, and reaction kinetics.[3][4]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Researchers are encouraged to use the experimental protocols outlined below to generate this critical data. The following table provides a template for recording and presenting the determined solubility values.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Non-Polar Solvents | ||||

| Hexane | 1.88 | |||

| Toluene | 2.38 | |||

| Diethyl Ether | 4.34 | |||

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | 6.02 | |||

| Acetone | 20.7 | |||

| Acetonitrile | 37.5 | |||

| Dimethylformamide (DMF) | 36.7 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| Polar Protic Solvents | ||||

| Methanol | 32.7 | |||

| Ethanol | 24.5 | |||

| Isopropanol | 19.9 | |||

| Water | 80.1 |

Experimental Protocols for Solubility Determination

The following protocols describe the most common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[5]

Materials and Equipment:

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After shaking, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method. Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Kinetic Solubility Determination using Nephelometry

Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to identify the point at which a compound precipitates from a solution. Laser nephelometry measures the light scattered by suspended particles in a solution.[4]

Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer solution (e.g., Phosphate-Buffered Saline, PBS)

-

Nephelometer

-

Multi-well plates

-

Liquid handling system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a multi-well plate.

-

Precipitation Induction: Add an aqueous buffer to each well to induce precipitation of the compound.

-

Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in scattered light is observed corresponds to the kinetic solubility of the compound under the tested conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

This technical guide provides a robust framework for determining the solubility of this compound in various organic solvents. While published quantitative data is currently unavailable, the detailed experimental protocols and data presentation formats provided herein will enable researchers to generate reliable and comparable solubility data. This information is essential for advancing research and development activities involving this compound in the pharmaceutical and chemical industries.

References

Spectroscopic and Analytical Profile of (2-Bromo-6-fluorophenyl)hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (2-Bromo-6-fluorophenyl)hydrazine hydrochloride (CAS No. 1049729-31-8). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted and characteristic spectroscopic features based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical resource for researchers.

Chemical Structure and Properties

This compound is a substituted aromatic hydrazine salt. The presence of a bromine and a fluorine atom on the phenyl ring, along with the hydrazine hydrochloride moiety, dictates its chemical reactivity and spectroscopic characteristics.

| Property | Value |

| CAS Number | 1049729-31-8[1][2][3] |

| Molecular Formula | C₆H₇BrClFN₂[1] |

| Molecular Weight | 241.49 g/mol [1] |

| Appearance | Off-white solid[2] |

| Melting Point | 176-179 °C[2] |

| Purity | Typically ≥97%[1][2] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS, as well as data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~8.5 | Broad Singlet | 1H | Ar-NH |

| 7.3 - 7.6 | Multiplet | 3H | Aromatic Protons |

Note: The acidic protons of the hydrazine hydrochloride group are exchangeable and may appear as a broad singlet. The exact chemical shifts of the aromatic protons will be influenced by the positions of the bromine and fluorine substituents and will likely show complex splitting patterns due to proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 (d, ¹JCF ≈ 240-250 Hz) | C-F |

| ~110 - 145 | Aromatic Carbons |

| ~105 - 115 (d, ²JCF ≈ 20-25 Hz) | C-Br |

Note: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to fluorine. The exact chemical shifts will depend on the electronic environment created by the substituents.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (Solid, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (hydrazine) |

| 3200 - 2800 | Medium, Broad | N-H stretching (hydrochloride salt) |

| 1620 - 1580 | Medium | C=C stretching (aromatic ring) |

| 1500 - 1400 | Medium | N-H bending |

| 1250 - 1150 | Strong | C-F stretching |

| 1100 - 1000 | Medium | C-N stretching |

| 800 - 700 | Strong | C-H bending (out-of-plane) |

| 700 - 600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 204/206 | High | [M-HCl]⁺, Isotopic pattern for Br |

| 125/127 | Medium | [M-HCl-NHNH₂]⁺, Isotopic pattern for Br |

| 95 | Medium | [C₆H₄F]⁺ |

Note: The molecular ion of the hydrochloride salt is typically not observed in EI-MS. The spectrum will show the fragmentation of the free base, (2-Bromo-6-fluorophenyl)hydrazine. The most prominent feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in pairs of peaks separated by 2 m/z units.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation : Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation : The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy (ATR Method)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI Method)

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization : The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow and Data Integration

The characterization of a chemical compound is a logical process where data from multiple analytical techniques are integrated to confirm its identity and purity.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected analytical data for this compound. Researchers are encouraged to use these predicted data and protocols as a reference when conducting their own experimental analyses.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 7-Bromo-5-fluoroindoles using (2-Bromo-6-fluorophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2-Bromo-6-fluorophenyl)hydrazine hydrochloride in the Fischer indole synthesis. This versatile reaction allows for the preparation of various 7-bromo-5-fluoroindole derivatives, which are valuable building blocks in medicinal chemistry and drug discovery due to their unique substitution pattern.

The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][3] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction's outcome and yield.[1]

General Reaction Scheme

The reaction of this compound with a ketone or aldehyde proceeds through the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the corresponding 7-bromo-5-fluoroindole derivative.

Caption: General overview of the Fischer indole synthesis.

Expected Products and Reaction Parameters

The following table summarizes the expected 7-bromo-5-fluoroindole products from the reaction of this compound with various carbonyl compounds. The reaction conditions and yields are representative and may require optimization for specific substrates.

| Carbonyl Compound | Expected Product | Typical Acid Catalyst | Typical Solvent | Representative Yield (%) |

| Acetone | 7-Bromo-5-fluoro-2-methyl-1H-indole | H₂SO₄ | Ethanol | 60-80 |

| Cyclohexanone | 8-Bromo-6-fluoro-1,2,3,4-tetrahydro-9H-carbazole | Polyphosphoric acid (PPA) | Toluene | 65-85 |

| Propiophenone | 7-Bromo-5-fluoro-2-methyl-3-phenyl-1H-indole | ZnCl₂ | Acetic Acid | 55-75 |

| Butanal | 7-Bromo-5-fluoro-3-ethyl-1H-indole | H₂SO₄ | Ethanol | 50-70 |

| Phenylacetaldehyde | 7-Bromo-5-fluoro-3-phenyl-1H-indole | PPA | Xylene | 50-70 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-5-fluoro-2-methyl-1H-indole from Acetone

This protocol describes a general procedure for the synthesis of 7-bromo-5-fluoro-2-methyl-1H-indole using acetone as the carbonyl component.

Materials:

-

This compound

-

Acetone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

-

Add acetone (1.2 eq) to the suspension.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask in an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 7-bromo-5-fluoro-2-methyl-1H-indole.

Protocol 2: Synthesis of 8-Bromo-6-fluoro-1,2,3,4-tetrahydro-9H-carbazole from Cyclohexanone

This protocol outlines the synthesis of a carbazole derivative using cyclohexanone.

Materials:

-

This compound

-

Cyclohexanone

-

Polyphosphoric acid (PPA)

-

Toluene

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and cyclohexanone (1.1 eq).

-

Add polyphosphoric acid (PPA) (10 eq by weight) to the mixture.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to about 80 °C and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield 8-bromo-6-fluoro-1,2,3,4-tetrahydro-9H-carbazole.

Reaction Mechanism and Workflow

The Fischer indole synthesis proceeds through a series of well-established steps, as illustrated in the following diagrams.

Caption: A typical experimental workflow for the Fischer indole synthesis.

Caption: Key steps in the Fischer indole synthesis mechanism.

Safety Precautions

-

This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Acid catalysts are corrosive. Handle with care.

-

The workup procedure involves neutralization of strong acids, which can be exothermic. Perform this step slowly and with cooling.

By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of a diverse range of 7-bromo-5-fluoroindole derivatives for applications in pharmaceutical and chemical research.

References

Application Notes and Protocols for Fischer Indole Synthesis using (2-Bromo-6-fluorophenyl)hydrazine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone in an acidic medium. This method, discovered by Emil Fischer in 1883, remains a cornerstone in the synthesis of a wide array of indole derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and natural products. This document provides detailed application notes and protocols for the Fischer indole synthesis utilizing (2-Bromo-6-fluorophenyl)hydrazine hydrochloride with various ketones to yield substituted indoles, with a particular focus on the synthesis of 7-bromo-9-fluoro-1,2,3,4-tetrahydrocarbazole.

The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, followed by the elimination of ammonia to afford the aromatic indole ring system. The choice of acid catalyst, solvent, and reaction temperature are critical parameters that influence the reaction's efficiency and yield.

Reaction Scheme

The general reaction scheme for the Fischer indole synthesis with (2-Bromo-6-fluorophenyl)hydrazine HCl is depicted below:

Caption: General scheme of the Fischer Indole Synthesis.

Reaction Conditions

The successful synthesis of substituted indoles from (2-Bromo-6-fluorophenyl)hydrazine HCl is highly dependent on the reaction conditions. A summary of typical conditions using various acid catalysts is presented in the table below.

| Catalyst System | Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Acid | Cyclohexanone | Acetic Acid | Reflux | 2-4 | 75-85 | Adapted from[2] |

| Polyphosphoric Acid (PPA) | Various | PPA | 80-100 | 1-3 | 70-90 | Adapted from general PPA protocols |

| Acetic Acid / HCl | Cyclohexanone | Acetic Acid | Reflux | 3-5 | 70-80 | Analogous to similar syntheses |

| Microwave (p-TSA) | Cyclohexanone | None | 120-150 | 0.1-0.5 | 85-95 | Based on microwave-assisted protocols |

Experimental Protocols

Protocol 1: Acetic Acid Catalyzed Synthesis of 7-bromo-9-fluoro-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from established procedures for the synthesis of tetrahydrocarbazoles.

Materials:

-

(2-Bromo-6-fluorophenyl)hydrazine HCl

-

Cyclohexanone

-

Glacial Acetic Acid

-

Methanol

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2-Bromo-6-fluorophenyl)hydrazine HCl (1.0 eq).

-

Add glacial acetic acid (5-10 volumes relative to the hydrazine).

-

Begin stirring and gently heat the mixture to reflux.

-

Once refluxing, add cyclohexanone (1.1 eq) dropwise over 30 minutes.

-

Continue to heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain the purified 7-bromo-9-fluoro-1,2,3,4-tetrahydrocarbazole.

-

Dry the purified product under vacuum.

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis

PPA is a viscous and effective catalyst for the Fischer indole synthesis, often leading to shorter reaction times.

Materials:

-

(2-Bromo-6-fluorophenyl)hydrazine HCl

-

Cyclohexanone

-

Polyphosphoric Acid (PPA)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, pre-form the hydrazone by stirring (2-Bromo-6-fluorophenyl)hydrazine HCl (1.0 eq) and cyclohexanone (1.1 eq) in a minimal amount of ethanol at room temperature for 1 hour. Remove the ethanol under reduced pressure.

-

To the resulting crude hydrazone, add polyphosphoric acid (10-20 times the weight of the hydrazone).

-

Heat the mixture with vigorous stirring to 80-100 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the viscous mixture into a beaker of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the Fischer indole synthesis, from reactant preparation to product purification.

References

Application Notes and Protocols for the Synthesis of Substituted Indoles from (2-Bromo-6-fluorophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The Fischer indole synthesis remains a powerful and versatile method for the construction of the indole nucleus. This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles, specifically 7-bromo-5-fluoroindoles, using (2-Bromo-6-fluorophenyl)hydrazine hydrochloride as a key starting material. The resulting halogenated indoles are valuable intermediates for further functionalization in drug discovery and development programs.

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, proceeding through a phenylhydrazone intermediate.[1][2] This intramolecular cyclization is a robust method for creating a wide array of substituted indoles.[1][3] The use of this compound allows for the regioselective synthesis of indoles with bromine and fluorine atoms at the 7- and 5-positions, respectively. These halogens can serve as synthetic handles for subsequent cross-coupling reactions or can be retained to modulate the electronic and pharmacological properties of the final compounds.

Key Applications in Drug Discovery

The 7-bromo-5-fluoroindole scaffold is a privileged structure in medicinal chemistry. The strategic placement of halogen atoms can influence:

-

Metabolic Stability: Fluorine substitution can block sites of metabolism, increasing the half-life of a drug candidate.

-

Binding Affinity: The electronic properties of bromine and fluorine can enhance interactions with biological targets.

-

Lipophilicity: Halogenation can modulate the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Further Diversification: The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents for structure-activity relationship (SAR) studies.

Experimental Protocols

This section provides detailed protocols for the synthesis of two representative substituted indoles: 7-bromo-5-fluoro-2-methylindole and 8-bromo-6-fluoro-1,2,3,4-tetrahydrocarbazole, via the Fischer indole synthesis.

Protocol 1: Synthesis of 7-Bromo-5-fluoro-2-methylindole

This protocol details the reaction of this compound with acetone to yield 7-bromo-5-fluoro-2-methylindole.

Materials:

-

This compound

-

Acetone

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel